molecular formula C5H11N B12286438 2,3-Dimethylazetidine

2,3-Dimethylazetidine

Cat. No.: B12286438
M. Wt: 85.15 g/mol
InChI Key: BMVHDBKYVGUEIX-UHFFFAOYSA-N
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Description

2,3-Dimethylazetidine is a four-membered nitrogen-containing heterocycle with two methyl groups attached to the second and third carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylazetidine can be achieved through several methods. One common approach involves the intramolecular cyclization of γ-prenylated amines mediated by iodine. This method provides a convenient and highly diastereoselective route to 3,3-dimethylazetidines . Another method involves the reduction of γ-chloro-α-(N-alkylimino)esters using sodium cyanoborohydride in methanol, followed by hydrogenolysis and acidic hydrolysis to yield 3,3-dimethylazetidine-2-carboxylic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethylazetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.

    Substitution: Substitution reactions can introduce various functional groups into the azetidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation and alkylation reactions often use reagents like halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce various azetidine derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2,3-Dimethylazetidine involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated by its ability to form stable complexes with enzymes or other biological molecules, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C5H11N

Molecular Weight

85.15 g/mol

IUPAC Name

2,3-dimethylazetidine

InChI

InChI=1S/C5H11N/c1-4-3-6-5(4)2/h4-6H,3H2,1-2H3

InChI Key

BMVHDBKYVGUEIX-UHFFFAOYSA-N

Canonical SMILES

CC1CNC1C

Origin of Product

United States

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